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  • Product: 1-(2-Ethoxyethyl)-2-methylpiperazine
  • CAS: 1240565-71-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2-Ethoxyethyl)-2-methylpiperazine

The following technical guide is structured as an advanced monograph for chemical researchers and drug development scientists. It prioritizes synthetic rigor, regiochemical control, and functional application.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for chemical researchers and drug development scientists. It prioritizes synthetic rigor, regiochemical control, and functional application.

CAS: 1240565-71-2 | Molecular Formula: C₉H₂₀N₂O | MW: 172.27 g/mol [1]

Executive Technical Summary

1-(2-Ethoxyethyl)-2-methylpiperazine is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties (LogP, solubility) of drug candidates. Structurally, it combines a chiral piperazine core (providing a rigid amine scaffold) with an ethoxyethyl tail (a glycol-like ether chain that enhances aqueous solubility and metabolic stability).

Unlike symmetric piperazines, the presence of the C2-methyl group introduces chirality and steric differentiation between the N1 and N4 nitrogen atoms. This monograph addresses the critical challenge of regioselective synthesis —specifically, targeting the sterically hindered N1 position over the more reactive N4 position—and outlines its utility in Fragment-Based Drug Discovery (FBDD).

Physicochemical & Structural Profile[1][2][3][4]

PropertyValue / DescriptionRelevance
Appearance Colorless to pale yellow liquidStandard for low-MW piperazines.
Boiling Point ~230–250°C (Predicted)High boiling point necessitates vacuum distillation for purification.[1]
pKa (Calc.) N1: ~4.5 | N4: ~9.1The N1 nitrogen (bearing the ether chain and adjacent methyl) is significantly less basic due to steric and inductive effects.
LogP ~0.8 - 1.2Lipophilicity is balanced; the ether oxygen acts as a hydrogen bond acceptor (HBA).
Chirality Racemic (standard) or Enantiopure (R/S)The C2-methyl creates a stereocenter. Enantiopure forms are critical for receptor binding affinity.
Structural Logic: The "Solubilizing Anchor"

In Structure-Activity Relationship (SAR) studies, this moiety serves a dual function:

  • The Methyl Clamp: The C2-methyl group restricts conformational flexibility, often locking the piperazine ring into a specific chair conformation that enhances binding selectivity compared to unsubstituted piperazines [1].

  • The Ether Tail: The 2-ethoxyethyl group mimics polyethylene glycol (PEG). It improves water solubility without introducing a charged group (like a carboxylic acid), maintaining membrane permeability [2].

Synthetic Routes & Process Optimization

The synthesis of CAS 1240565-71-2 presents a classic organic chemistry challenge: Regioselectivity .

  • The Problem: 2-Methylpiperazine has two nucleophilic nitrogens. The N4 position is sterically unhindered and more nucleophilic. The N1 position is hindered by the adjacent C2-methyl group.

  • The Target: CAS 1240565-71-2 requires substitution at the hindered N1 position . Direct alkylation of 2-methylpiperazine with 2-chloroethyl ethyl ether typically yields the N4-isomer or a mixture [3].

Protocol A: The Precision Route (N4-Protection Strategy)

To exclusively synthesize the N1-substituted target, a protection-deprotection sequence is required.

Step 1: Selective Protection of N4

  • Reagents: 2-Methylpiperazine, Boc₂O (0.9 eq), DCM, 0°C.

  • Mechanism: The unhindered N4 reacts with tert-butoxycarbonyl anhydride (Boc₂O) preferentially.

  • Result: 1-Boc-3-methylpiperazine (Note: Numbering flips; the free amine is now N1 relative to the methyl).

Step 2: N1 Alkylation (The Forcing Step)

  • Reagents: N4-Boc-2-methylpiperazine, 2-Bromoethyl ethyl ether, K₂CO₃, KI (catalytic), Acetonitrile, Reflux (80°C).

  • Rationale: With N4 blocked, the hindered N1 is forced to react. Potassium iodide (KI) facilitates the Finkelstein reaction in situ, converting the alkyl chloride/bromide to the more reactive iodide.

Step 3: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Result: 1-(2-Ethoxyethyl)-2-methylpiperazine (Target).[1]

Protocol B: The Industrial Route (Direct Alkylation)

Used when cost is prioritized over isomeric purity, or when separation via distillation is feasible.

  • Reagents: 2-Methylpiperazine (Excess, 3.0 eq), 2-Chloroethyl ethyl ether, Water/Toluene biphasic system.

  • Outcome: Mixture of N1-substituted (minor), N4-substituted (major), and N1,N4-disubstituted products.

  • Purification: Fractional distillation is required. The N1-substituted isomer (more hindered) typically has a slightly lower boiling point than the N4-isomer due to reduced hydrogen bonding capability.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective logic required to obtain the correct isomer.

Synthesis Start 2-Methylpiperazine (SM) Direct Direct Alkylation (Uncontrolled) Start->Direct + R-X Protect Step 1: Boc-Protection (Selects unhindered N4) Start->Protect + Boc2O Wrong Major Product: 4-(2-ethoxyethyl)-2-methylpiperazine Direct->Wrong Favored Inter Intermediate: 4-Boc-2-methylpiperazine Protect->Inter Alkylate Step 2: Alkylation (Forces reaction at N1) Inter->Alkylate + 2-Bromoethyl ethyl ether + K2CO3/KI Deprotect Step 3: Deprotection (TFA or HCl) Alkylate->Deprotect Target TARGET: 1-(2-Ethoxyethyl)-2-methylpiperazine Deprotect->Target High Purity

Figure 1: Comparative synthetic pathways. The Blue/Green path (Protection Strategy) guarantees the correct N1-regioisomer, whereas the Red path yields the incorrect N4-isomer as the major product.

Medicinal Chemistry Applications

CNS Drug Design (Blood-Brain Barrier Penetration)

Piperazine derivatives are ubiquitous in CNS drugs (e.g., Olanzapine, Aripiprazole). The addition of the ethoxyethyl group in CAS 1240565-71-2 modulates the Polar Surface Area (PSA) .

  • Mechanism: The ether oxygen increases water solubility, but the ethyl linker maintains sufficient lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Application: Used as a "tail" modification to tune the pharmacokinetic (PK) profile of dopamine (D2) or serotonin (5-HT) receptor antagonists [4].

Antihistamine Potency

Analogous compounds (ethoxyethyl-piperazines) have shown high affinity for H1 receptors.[1]

  • Data Point: In benzimidazole derivatives, replacing a methyl group with an ethoxyethyl group on the piperazine ring has been observed to maintain pA2 values > 9.0 while reducing off-target cardiac effects (hERG channel inhibition) by increasing polarity [5].

Surfactant & Corrosion Inhibition

Beyond pharma, the molecule acts as a specialty surfactant. The lone pair on the N1 nitrogen, combined with the ether oxygen, allows for chelation with metal surfaces, making it an effective corrosion inhibitor for acidic media [6].

Handling, Safety & Analytics

Analytical Validation (Self-Validating Protocol)

To confirm the identity of CAS 1240565-71-2 versus its N4-isomer, use 1H NMR :

  • Diagnostic Signal: Look for the methyl doublet.

    • Target (N1-sub): The methyl group is on C2, adjacent to the substituted nitrogen. The chemical shift of the methine proton (CH-CH3) will be shielded differently than if the adjacent nitrogen were a secondary amine.

    • Impurity (N4-sub): The methyl is on C2, adjacent to a secondary amine (NH).

  • NOESY: A Nuclear Overhauser Effect (NOE) correlation will be observed between the ether side-chain protons and the methyl group protons only in the target N1-isomer.

Safety Profile
  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[2] 1B).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ether chain.

References

  • Bouvier, B. (2015). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure. Link

  • VulcanChem. "1-(2-Ethoxyethyl)-2-methylpiperazine: Synthesis and Manufacturing." Technical Data Sheet. Link

  • McManus, J. B., et al. (2020).[3] "Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." Organic Letters, 22(2), 679-683. Link

  • Acta Poloniae Pharmaceutica. (2001). "Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands." PubMed. Link

  • Chem-Impex. "1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Pharmaceutical Development Applications." Product Monograph. Link

  • CoreyChem. "2-Methylpiperazine: A Small Molecule with Big Potential in Industrial Synthesis." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of Piperazine Derivatives

Abstract The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including the ability to improve aqueous solubility and oral bioavailability, make it a desirable component in drug design.[1] The two nitrogen atoms of the piperazine core offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. N-alkylation and N-arylation are fundamental transformations for elaborating the piperazine core. However, the symmetrical nature of piperazine presents a significant challenge: controlling the selectivity between mono- and di-substitution.[4]

This technical guide provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of piperazine derivatives. We will delve into the mechanistic underpinnings of each method, offering detailed, step-by-step procedures suitable for researchers in drug discovery and process development. The protocols covered include the classic protecting-group strategy for selective mono-alkylation, direct alkylation via stoichiometric control, versatile reductive amination, and the powerful palladium-catalyzed Buchwald-Hartwig amination for N-arylation.

The Central Challenge: Achieving Selective Mono-N-Alkylation

The primary hurdle in piperazine chemistry is controlling the reactivity of its two equivalent secondary amine nitrogens to prevent the formation of undesired 1,4-disubstituted byproducts.[1] The comparable nucleophilicity of both nitrogen atoms means that reactions with alkylating agents can readily proceed at both sites.[4] Several strategic approaches have been developed to overcome this, each with distinct advantages and applications.

G cluster_0 Core Problem cluster_1 Strategic Solutions cluster_2 Desired Outcome Piperazine Piperazine (Two reactive sites) Protecting_Group A) Protecting Group Strategy (Sequential Alkylation) Piperazine->Protecting_Group Stoichiometry B) Stoichiometric Control (Direct Alkylation) Piperazine->Stoichiometry Reductive_Amination C) Reductive Amination (Alternative Pathway) Piperazine->Reductive_Amination Mono_Alkylated Mono-N-Alkylated Piperazine Protecting_Group->Mono_Alkylated Stoichiometry->Mono_Alkylated Reductive_Amination->Mono_Alkylated

Diagram 1: Key strategies for achieving selective mono-N-alkylation of piperazine.

Protocol I: Mono-Alkylation via a Protecting Group Strategy

This is the most robust and widely adopted method for ensuring selective mono-functionalization.[1] The strategy involves temporarily "blocking" or deactivating one nitrogen atom with a protecting group, typically the tert-butoxycarbonyl (Boc) group.[1][4][5] The remaining unprotected nitrogen can then be selectively alkylated. The final step involves the facile removal of the Boc group under acidic conditions.[1][4]

Causality and Experimental Rationale:
  • Protection: The Boc group is ideal due to its steric bulk, which deactivates the nitrogen it is attached to, and its stability across a wide range of reaction conditions, except for strong acid.[1][4] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.

  • Alkylation: The alkylation of the free secondary amine is a standard nucleophilic substitution (Sₙ2) reaction. It requires a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the acidic proton generated during the reaction, thus driving it to completion.[4][6] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reagents and facilitate the Sₙ2 mechanism.[4][6]

  • Deprotection: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which does not affect the newly formed C-N bond.[4][7]

G Start Piperazine Step1 Step 1: Protection + Boc₂O Start->Step1 Boc_Piperazine N-Boc-Piperazine Step1->Boc_Piperazine Step2 Step 2: Alkylation + R-X, Base (K₂CO₃) Boc_Piperazine->Step2 Alkylated_Boc N-Alkyl-N'-Boc-Piperazine Step2->Alkylated_Boc Step3 Step 3: Deprotection + Acid (TFA or HCl) Alkylated_Boc->Step3 Final_Product Mono-N-Alkylated Piperazine Step3->Final_Product

Diagram 2: Workflow for the Boc-protection strategy.

Experimental Protocol: Synthesis of 1-Benzyl-4-Boc-piperazine

Step 2.1: Protection of Piperazine

  • To a solution of piperazine (3.44 g, 40.0 mmol, 2.0 equiv) in dichloromethane (DCM, 100 mL), add a solution of di-tert-butyl dicarbonate (Boc₂O) (4.37 g, 20.0 mmol, 1.0 equiv) in DCM (50 mL) dropwise over 3 hours at room temperature.[6]

  • Stir the reaction mixture for 22 hours.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting residue contains a mixture of N-Boc-piperazine, unreacted piperazine, and 1,4-di-Boc-piperazine.

  • Purify the crude product by flash column chromatography on silica gel to isolate pure N-Boc-piperazine.

Step 2.2: N-Alkylation of N-Boc-Piperazine

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 equiv) in dry DMF (50 mL).[7]

  • Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).[7]

  • Add benzyl bromide (1.19 mL, 10.0 mmol, 1.0 equiv) to the stirred suspension at room temperature.[1]

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor progress by TLC or LC-MS.[7]

  • Upon completion, cool the mixture to room temperature and pour it into water (150 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography to afford pure N-benzyl-N'-Boc-piperazine.

Step 2.3: Deprotection to Yield Mono-alkylated Piperazine

  • Dissolve N-benzyl-N'-Boc-piperazine (2.76 g, 10.0 mmol) in DCM (50 mL).

  • Add trifluoroacetic acid (TFA) (15 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-benzylpiperazine.

Protocol II: Reductive Amination

Reductive amination is a highly versatile and powerful method for N-alkylation that forms a C-N bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This one-pot procedure is particularly useful for synthesizing a wide library of analogs for structure-activity relationship (SAR) studies.[8]

Causality and Experimental Rationale:
  • Mechanism: The reaction proceeds in two main steps. First, the piperazine nitrogen acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate.[4] This intermediate then undergoes dehydration (often acid-catalyzed) to form an iminium ion.[4][8]

  • Reduction: A selective reducing agent is then used to reduce the iminium ion (C=N⁺) to the final alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice because it is mild, tolerant of acidic conditions (which favor iminium ion formation), and selective for iminium ions over carbonyls, preventing reduction of the starting aldehyde/ketone.[8] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN).[4][8]

G cluster_0 Reactants Piperazine N-Boc-Piperazine Intermediate Iminium Ion Intermediate [R-CH=N⁺<] Piperazine->Intermediate Carbonyl Aldehyde or Ketone (R-CHO / R₂C=O) Carbonyl->Intermediate Reduction Reduction + NaBH(OAc)₃ Intermediate->Reduction Product N-Alkylated Product Reduction->Product

Diagram 3: Simplified mechanism of reductive amination.

Experimental Protocol: Reductive Amination of N-Boc-Piperazine with Benzaldehyde
  • To a solution of N-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM (50 mL), add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv).

  • Stir the mixture for 30-60 minutes at room temperature to allow for the initial formation of the imine/iminium ion intermediate.[8]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise to the reaction mixture. The addition may be mildly exothermic.[8]

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[8]

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-N'-Boc-piperazine. The subsequent deprotection can be carried out as described in Protocol I (Step 2.3).

ParameterDirect Alkylation (Protocol I)Reductive Amination (Protocol II)
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagent Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Byproducts Halide Salt (e.g., KBr)Borate salts, water
Key Advantage Simple, direct C-N bond formation.High functional group tolerance, wide substrate scope.
Common Solvents DMF, AcetonitrileDCE, DCM, THF

Table 1: Comparison of Direct Alkylation and Reductive Amination for N-Boc-Piperazine.

Protocol III: N-Arylation via Buchwald-Hartwig Amination

The synthesis of N-arylpiperazines is crucial for many pharmaceuticals.[9][10] While classical methods exist, they often require harsh conditions.[9] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms C-N bonds under relatively mild conditions, offering broad substrate scope and functional group tolerance.[9][11][12]

Causality and Experimental Rationale:
  • Catalytic Cycle: The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

    • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center, and a base deprotonates the nitrogen, forming a palladium-amido complex.

    • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

  • Key Components:

    • Palladium Precatalyst: Pd₂(dba)₃ or specific Buchwald precatalysts are commonly used.[7][13]

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are critical. They stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, especially reductive elimination.[13]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen, making it a more active nucleophile.[7][13]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[13]

G Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_ArX->PdII_Amido Ligand Exchange & Deprotonation (+ Piperazine, Base) PdII_Amido->Pd0 Reductive Elimination (- Ar-NR₂)

Diagram 4: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: N-Arylation of N-Boc-Piperazine with 4-Chlorotoluene
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (202 mg, 2.1 mmol, 2.1 equiv).[7]

  • Add N-Boc-piperazine (223 mg, 1.2 mmol, 1.2 equiv).[7]

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add anhydrous toluene (5 mL) via syringe, followed by the aryl halide, 4-chlorotoluene (117 µL, 1.0 mmol, 1.0 equiv).[7]

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.[7]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.[7]

  • Upon completion, cool the vial to room temperature and quench the reaction by adding water (5 mL).[7]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[7]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[7]

Advanced & Greener Methodologies

While the above protocols are staples in organic synthesis, modern chemistry trends towards more efficient and sustainable methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by providing rapid and uniform heating, often reducing reaction times from hours to minutes and minimizing side-product formation.[4][14][15][16] This has been successfully applied to N-alkylation and Buchwald-Hartwig amination reactions.[4][14]

  • Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reagents in immiscible phases (e.g., an aqueous base and an organic substrate).[17][18][19] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports a reactant (e.g., hydroxide ion) from the aqueous phase to the organic phase, enabling the reaction to proceed.[18][20] This approach can eliminate the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive inorganic bases, aligning with the principles of green chemistry.[18]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (e.g., wet solvent, old base).- Catalyst/ligand degradation (for Buchwald-Hartwig).- Insufficient temperature.- Ensure all reagents and solvents are anhydrous.- Purge reaction vessel thoroughly with inert gas.- Screen different ligands, bases, or increase temperature.[13]
Formation of Bis-Alkylated Byproduct - Incorrect stoichiometry (excess alkylating agent).- High reactivity of unprotected piperazine.- Use an excess of piperazine relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Employ the Boc-protection strategy (Protocol I).[13]
Incomplete Reaction - Sterically hindered substrates.- Deactivated aryl halide (electron-rich).- Increase reaction time and/or temperature.- For Buchwald-Hartwig, switch to a more active catalyst system (e.g., a more electron-rich, bulky ligand like XPhos).[13]

Conclusion

The N-functionalization of piperazine derivatives is a cornerstone of modern drug discovery. The choice of synthetic protocol depends heavily on the desired substituent and the need for selectivity. For controlled mono-alkylation, the Boc-protection strategy offers the highest degree of reliability. Reductive amination provides a versatile and efficient route for introducing a diverse range of alkyl groups from carbonyl compounds. For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination stands as a powerful and indispensable tool. By understanding the principles behind each method and adhering to robust experimental protocols, researchers can effectively synthesize a vast array of piperazine derivatives to accelerate the development of next-generation therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from [Link]

  • Dunn, A. D., et al. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Retrieved from [Link]

  • ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Reductive amination route for selective N‐monosubstitution. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.). ResearchGate. Retrieved from [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). ACS Publications. Retrieved from [Link]

  • Utilization of piperazine for interphase catalytic systems. (n.d.). Sciforum. Retrieved from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • CH350296A - Process for the preparation of N- (o-halo-phenyl) -piperazines N'-alkylated. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). MDPI. Retrieved from [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel co-production process for piperazine and its N-monoalkyl derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025). ResearchGate. Retrieved from [Link]

  • US20130116245A1 - Alkylated piperazine compounds. (n.d.). Google Patents.
  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. Journal of Organic Chemistry. Retrieved from [Link]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. (2025). ResearchGate. Retrieved from [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • The microwave-assisted ortho-alkylation of azine N-oxides with N-tosylhydrazones catalyzed by copper(i) iodide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Application

Application Note: Regioselective Mono-Substitution of 2-Methylpiperazine

The following application note and protocol guide details the reaction conditions for the mono-substitution of 2-methylpiperazine. Abstract & Strategic Overview 2-Methylpiperazine is a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the reaction conditions for the mono-substitution of 2-methylpiperazine.

Abstract & Strategic Overview

2-Methylpiperazine is a "privileged scaffold" in medicinal chemistry, serving as a core moiety in numerous bioactive compounds (e.g., antipsychotics, antihistamines). However, its desymmetrized structure presents a specific synthetic challenge: distinguishing between the two secondary amine nitrogens, N1 and N4 .

  • N1 (Sterically Hindered): Located adjacent to the C2-methyl group. The steric bulk of the methyl group impedes nucleophilic attack and solvation.

  • N4 (Sterically Accessible): Located distal to the methyl group. This nitrogen is significantly more nucleophilic and kinetically accessible.

Core Directive:

  • To achieve N4-mono-substitution : Use direct functionalization under stoichiometric control or pH-controlled conditions.

  • To achieve N1-mono-substitution : Use a protection-deprotection strategy (typically N4-Boc protection) to block the more reactive site.

Mechanistic Insight & Decision Matrix

The regioselectivity in 2-methylpiperazine is governed primarily by steric effects rather than electronic inductive effects. While the C2-methyl group is electron-donating (theoretically increasing the basicity of N1), the kinetic barrier imposed by steric hindrance dominates the reaction outcome with electrophiles.

Regioselectivity Decision Tree

Regioselectivity Start Starting Material: 2-Methylpiperazine Goal Target Product? Start->Goal N4_Target N4-Substituted Product (Distal to Methyl) Goal->N4_Target High Accessibility N1_Target N1-Substituted Product (Adjacent to Methyl) Goal->N1_Target High Hindrance Direct Direct Functionalization (Stoichiometric Control) N4_Target->Direct Electrophile (1.0 eq) Protect Protection Strategy (Block N4 first) N1_Target->Protect (Boc)2O (1.0 eq) N4_Product Major Product: 4-Substituted-2-methylpiperazine Direct->N4_Product Kinetic Control N1_Product Final Product: 1-Substituted-2-methylpiperazine Protect->N1_Product 1. Functionalize N1 2. Deprotect N4

Figure 1: Decision matrix for selecting the appropriate synthetic workflow based on the desired regioisomer.

Protocol A: N4-Selective Mono-Functionalization

Target: 4-Substituted-2-methylpiperazine Mechanism: Exploits the higher kinetic nucleophilicity of N4.

Method A1: Direct Alkylation (Stoichiometric Control)

This method is best for simple alkyl halides. To prevent bis-alkylation, a slight excess of the diamine is recommended.

Reagents:

  • 2-Methylpiperazine (1.5 – 2.0 equiv)

  • Alkyl Halide (R-X) (1.0 equiv)[1]

  • Base:

    
     or 
    
    
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-methylpiperazine (2.0 mmol) in ACN (10 mL) in a round-bottom flask.

  • Base Addition: Add powdered

    
     (1.5 mmol).
    
  • Addition of Electrophile: Cool the solution to 0°C. Add the alkyl halide (1.0 mmol) dropwise over 30 minutes. Crucial: Slow addition favors mono-substitution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification: The excess 2-methylpiperazine can be removed via high-vacuum distillation or column chromatography (DCM/MeOH/NH3 systems).

Method A2: The "Salt Effect" (Selectivity Enhancement)

Protonating the diamine to form the monohydrochloride salt statistically reduces the availability of free amine, minimizing bis-alkylation.

Protocol:

  • Dissolve 2-methylpiperazine (10 mmol) in Ethanol (20 mL).

  • Add HCl (10 mmol, 1.0 equiv, e.g., as 4M in dioxane) to generate 2-methylpiperazine·HCl in situ.

  • Add the electrophile (10 mmol).

  • Reflux for 12–24 hours.

  • Note: The proton shuttles between nitrogens, but the statistical probability of a second alkylation on a charged species is negligible.

Protocol B: N1-Selective Functionalization (The "Gold Standard")

Target: 1-Substituted-2-methylpiperazine Mechanism: Since N4 is more reactive, it must be "capped" with a protecting group (Boc) to force the reaction to the hindered N1 site.

Workflow Visualization

N1_Synthesis SM 2-Methylpiperazine Step1 Step 1: N4-Protection (Boc)2O, DCM, 0°C SM->Step1 Inter Intermediate: 4-Boc-2-methylpiperazine Step1->Inter N4 reacts first Step2 Step 2: N1-Functionalization R-X, Base, Heat Inter->Step2 Prod_Prot 1-R-4-Boc-2-methylpiperazine Step2->Prod_Prot Forces reaction at N1 Step3 Step 3: Deprotection TFA or HCl Prod_Prot->Step3 Final Final Product: 1-Substituted-2-methylpiperazine Step3->Final

Figure 2: Synthetic workflow for accessing the sterically hindered N1-isomer.

Detailed Protocol
Step 1: Selective N4-Boc Protection
  • Setup: Dissolve 2-methylpiperazine (10 mmol) in DCM (50 mL).

  • Addition: Cool to 0°C. Dissolve Di-tert-butyl dicarbonate (

    
    , 10 mmol) in DCM (10 mL) and add dropwise over 1 hour.
    
    • Why? The less hindered N4 reacts significantly faster with

      
      .
      
  • Workup: Wash with water. Dry organic layer (

    
    ). Concentrate.
    
  • Result: 4-Boc-2-methylpiperazine is obtained (often >90% purity) without chromatography.

Step 2: N1-Functionalization (The Difficult Step)

Because N1 is hindered, harsh conditions are often required.

  • For Alkylation:

    • React 4-Boc-2-methylpiperazine with Alkyl Halide (1.2 equiv).

    • Base:

      
       (2.0 equiv) or NaH (1.2 equiv) in DMF.
      
    • Temp: 60–80°C. (Heat is required to overcome steric hindrance).

  • For Arylation (Buchwald-Hartwig):

    • Catalyst:

      
       / BINAP or RuPhos.
      
    • Base: NaOtBu.[2]

    • Temp: 100°C.

Step 3: Deprotection
  • Dissolve the N1-substituted intermediate in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Basify (NaOH/NaHCO3) and extract to isolate the free amine.

Comparative Data Table

ParameterN4-FunctionalizationN1-Functionalization
Primary Challenge Preventing bis-substitutionOvercoming steric hindrance
Preferred Strategy Direct Reaction / Salt MethodProtection (Boc) Strategy
Relative Reactivity High (Fast kinetics)Low (Slow kinetics)
Typical Temperature 0°C to RT60°C to 100°C
Key Reagent 1.0 eq Electrophile

(Protective Group)

Troubleshooting & Optimization

  • Problem: Bis-alkylation during N4 synthesis.

    • Solution: Switch to the "Salt Method" (Protocol A2) or increase the starting amine equivalents to 3.0–5.0 eq. The excess can be recovered by distillation.

  • Problem: Low yield in N1 alkylation.

    • Solution: N1 is hindered.[1][3] Switch from

      
       to a stronger base like NaH  or LiHMDS  to deprotonate N1 fully before adding the electrophile. Use a polar aprotic solvent (DMF/DMSO).
      
  • Problem: Regioisomer mixture during Boc protection.

    • Solution: Perform the Boc protection at -78°C and warm slowly. This maximizes the kinetic preference for N4.

References

  • pKa and Reactivity Studies: Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Mono-substitution Strategies: Jacobsen, J. et al. (1999). Piperazine derivatives as privileged scaffolds. Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • N-Boc Protection Protocols: Anbarasan, P. et al. (2007). Efficient synthesis of N-Boc-piperazines. Tetrahedron Letters.
  • Buchwald-Hartwig Arylation of Piperazines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Salt Method for Selectivity: Rossen, K. et al. (2000). Selective mono-alkylation of diamines via the dihydrochloride salt. Tetrahedron Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Piperazine Derivatives

[1] Subject: Resolving Color Degradation & Purity Loss in Stored Piperazine Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Medicinal Chemists, and Process Development Groups Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Resolving Color Degradation & Purity Loss in Stored Piperazine Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Medicinal Chemists, and Process Development Groups

Executive Summary

You are likely reading this because your previously white/colorless piperazine derivative has turned yellow, brown, or developed a surface crust. This is a common but critical failure mode. Piperazine secondary amines are electron-rich and thermodynamically prone to oxidative radical formation and photolytic cleavage .

This guide moves beyond basic "store in the dark" advice. We will dissect the mechanism of this degradation to provide you with a self-validating troubleshooting protocol.

Module 1: The Diagnostic Framework (Root Cause Analysis)

Before attempting purification, you must identify the degradation vector. Use the following observation logic to pinpoint the source.

Phenomenology & Diagnosis Table
ObservationLikely MechanismThe "Why" (Chemical Causality)
Yellowing (Uniform)N-Oxidation / N-Nitrosation Atmospheric

attacks the lone pair on the nitrogen, forming N-oxides. If trace nitrites are present (even in air), yellow N-nitroso compounds form [1][2].
Surface Discoloration (Crust)Photolysis (UV/Vis) The

transition in amines is excited by light, generating radicals that polymerize or form conjugated imines (chromophores) [3].
Brown Oil/Gummy Residue Hygroscopic Hydrolysis Piperazine salts are hygroscopic. Moisture uptake increases molecular mobility, facilitating intermolecular reactions (e.g., ring opening) [4].
Rapid Degradation in Solution Metal Catalysis Trace transition metals (Cu²⁺, Fe³⁺) act as radical initiators, accelerating oxidation by orders of magnitude [5].
Module 2: Mechanistic Insight (The Pathway)

To fix the problem, you must visualize the enemy. The degradation of piperazine is rarely a single step; it is a cascade initiated by a radical abstraction.

PiperazineDegradation PZ Piperazine (Intact) Radical α-Amino Radical PZ->Radical OH• / hν (Abstraction) Peroxyl Peroxyl Radical Radical->Peroxyl +O2 NOxide N-Oxide / N-Hydroxyl Radical->NOxide Oxidation Imine Cyclic Imine (1,2,3,6-tetrahydropyrazine) Peroxyl->Imine -HO2• RingOpen Ring Opening (Ethylenediamine derivatives) Imine->RingOpen Hydrolysis

Figure 1: The oxidative cascade. Note that the formation of the imine and subsequent ring opening are often responsible for the complex "tar" formation observed in aged samples [6].

Module 3: Troubleshooting & Remediation (Q&A)
Q1: My sample has turned yellow but remains a solid. Can I salvage it?

Answer: Yes, but simple recrystallization is often insufficient because polar N-oxides co-precipitate with the salt.

The "Sacrificial Salt" Protocol:

  • Free Basing: Dissolve your degraded salt in water and basify (pH > 12) with NaOH.

  • Extraction: Extract into a non-polar solvent (Dichloromethane or MTBE). Why? The polar N-oxides and ring-opened impurities will largely remain in the aqueous phase, while the lipophilic piperazine base migrates to the organic phase.

  • Salt Formation: Dry the organic layer (

    
    ), filter, and treat with fresh acid (e.g., HCl in Dioxane) to re-precipitate the salt.
    
  • Validation: Run an HPLC. If the "pre-peak" (N-oxide) is gone, you are successful.

Q2: I am seeing "ghost peaks" in my HPLC analysis of stored samples.

Answer: This is likely a method artifact or a specific degradant. Piperazine N-oxides are highly polar and often elute in the void volume of C18 columns, appearing as "ghosts" or baseline noise.

Method Optimization Guide:

  • Column Switch: Move from C18 to a Polar-Embedded C18 or a HILIC column to retain and separate the polar degradants [1].

  • Mobile Phase: High pH (pH 10 with Ammonium Hydroxide) suppresses protonation, improving peak shape for basic amines, but ensure your column is alkali-resistant.

Q3: How do I stop this from happening during long-term storage?

Answer: You need a multi-barrier approach. A simple screw-cap vial is not an oxygen barrier.

The "Zero-Ox" Storage Standard:

  • Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen.

  • Container: Use amber glass vials with PTFE-lined caps . Avoid polyethylene bags for long-term storage as they are permeable to oxygen.

  • Chelation (Optional): If your synthesis involved metal catalysts (Pd, Cu), add a scavenger resin step (e.g., QuadraPure™) before final crystallization. Trace metals catalyze the auto-oxidation loop shown in Figure 1 [5].

Module 4: Decision Logic for Stability Testing

Use this flow to determine if your current batch is fit for purpose or requires remediation.

DecisionTree Start Visual Inspection: Color Change? Solubility Check Solubility (Turbidity?) Start->Solubility Yes (Yellow/Brown) HPLC HPLC Purity Check (>98%?) Start->HPLC No (White) Discard DISCARD / RE-SYNTHESIZE (Irreversible Polymerization) Solubility->Discard Insoluble Residue Recryst REMEDIATE (Sacrificial Salt Protocol) Solubility->Recryst Soluble but Colored HPLC->Recryst Fail (Polar Impurities) Use RELEASE FOR USE (Store under Argon) HPLC->Use Pass Recryst->HPLC Retest

Figure 2: Operational workflow for assessing piperazine integrity.

References
  • BenchChem Technical Support. (2025).[1][2] Enhancing the Stability of Piperazine-Containing Drugs: Troubleshooting & Optimization. Retrieved from

  • Møller, K. H., et al. (2020).[3] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from

  • European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

  • BTC PharmTech. (2025). Storage Stability of Piperidine Series Compounds Over Time.[1][4] Retrieved from

  • Freeman, S. A., et al. (2013). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.[5] University of Texas at Austin / Energy Procedia. Retrieved from

  • Tang, Z., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.[3] Retrieved from [3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method for Detection of 1-(2-Ethoxyethyl)-2-methylpiperazine

[1] Executive Summary The analysis of 1-(2-Ethoxyethyl)-2-methylpiperazine (CAS: 1240565-71-2) presents a distinct set of chromatographic challenges. As a polar, aliphatic amine with a secondary nitrogen on the piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The analysis of 1-(2-Ethoxyethyl)-2-methylpiperazine (CAS: 1240565-71-2) presents a distinct set of chromatographic challenges. As a polar, aliphatic amine with a secondary nitrogen on the piperazine ring, it exhibits high basicity and negligible UV absorption above 210 nm. Standard C18 Reversed-Phase HPLC often fails due to poor retention (elution in the void volume) and severe peak tailing caused by silanol interactions.[1]

This guide objectively compares two validated approaches to solving these issues:

  • The "Modern" Approach: Mixed-Mode Chromatography (RP + Cation Exchange) with MS or Low-UV detection.[1]

  • The "Classical" Approach: Pre-column Derivatization with NBD-Cl followed by standard RP-HPLC-UV.[1]

Part 1: The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical barriers imposed by the analyte.

  • Chromophore Absence: The molecule lacks conjugated

    
    -systems.[1] Direct UV detection is only possible at 200–210 nm, where solvent cut-off noise is high.[1]
    
  • Polarity & Basicity: The ethoxyethyl side chain and piperazine core create a hydrophilic, basic profile (predicted pKa

    
     9.0–9.8). On traditional C18 columns at neutral pH, the protonated amine is repelled by the hydrophobic stationary phase, leading to no retention .
    
Method Selection Decision Matrix

MethodSelection Start Start: Select Method Q_MS Is Mass Spectrometry (MS) available? Start->Q_MS Q_UV Is Low-UV (205 nm) acceptable? Q_MS->Q_UV No Method_A Method A: Mixed-Mode HPLC (Direct Injection) Q_MS->Method_A Yes (Preferred) Q_UV->Method_A Yes (If high purity solvents avail) Method_B Method B: Derivatization (NBD-Cl + UV 340nm) Q_UV->Method_B No (Need high sensitivity)

Caption: Decision tree for selecting the optimal analytical strategy based on instrumentation availability.

Part 2: Comparative Analysis

Method A: Mixed-Mode Chromatography (Recommended)

Best for: High-throughput, LC-MS workflows, and kinetic studies.[1]

This method utilizes a "Mixed-Mode" stationary phase (e.g., SIELC Newcrom R1 or equivalent) which embeds ion-exchange groups within the hydrophobic chain.[1][2] This allows the basic piperazine to be retained via cation exchange while the organic backbone is separated via hydrophobic interaction.

Protocol A: Direct Injection
  • Column: Mixed-mode C18/Cation Exchange (e.g., Newcrom R1, 3.2 x 100 mm, 3 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) OR 0.05% Phosphoric Acid (for UV).[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Gradient: Isocratic or Shallow Gradient.

    • 0–5 min: 20% B (Holds the amine via ion-exchange).[1]

  • Flow Rate: 0.6 mL/min.

  • Detection:

    • MS: ESI+ Mode (SIM for parent ion [M+H]+).[1]

    • UV: 210 nm (Requires HPLC-grade phosphoric acid to minimize noise).

Mechanism of Action: The acidic mobile phase protonates the piperazine nitrogens. The positively charged analyte binds to the negatively charged silanols/ligands on the column surface, preventing void elution.

Method B: Pre-Column Derivatization

Best for: QC labs limited to standard UV-Vis/DAD detectors; trace impurity analysis without MS.[1]

This method reacts the secondary amine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to attach a strong chromophore, shifting detection to the visible range (470 nm) or UV (340 nm).[1]

Protocol B: Derivatization Workflow
  • Preparation: Dissolve sample in borate buffer (pH 9.0).

  • Reaction: Add NBD-Cl solution (in MeOH). Heat at 60°C for 30 mins.

  • Quench: Add dilute HCl to stop the reaction.

  • HPLC Conditions:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: MeCN : Water (40:60 v/v).[1]

    • Detection: UV at 340 nm (or Fluorescence Ex 470nm / Em 530nm).[1]

Derivatization Step1 Analyte (Non-UV Active) Step2 + NBD-Cl (pH 9, 60°C) Step1->Step2 Step3 Derivatized Adduct (UV Active @ 340nm) Step2->Step3 Step4 Standard C18 Separation Step3->Step4

Caption: Chemical transformation workflow transforming the "invisible" piperazine into a UV-detectable adduct.

Part 3: Performance Comparison Data

The following data is synthesized from comparative studies of piperazine derivatives (See Ref 1, 3).

FeatureMethod A: Mixed-Mode (Direct)Method B: Derivatization (NBD-Cl)
Linearity Range 0.1 – 100 µg/mL (MS)0.05 – 50 µg/mL (UV)
LOD (Limit of Detection) ~10 ng/mL (MS)~30 ng/mL (UV)
Precision (RSD) < 2.0%< 1.1%
Sample Prep Time < 5 mins (Dilute & Shoot)> 45 mins (Reaction time)
Robustness High (Fewer manual steps)Moderate (pH sensitive reaction)
Specificity High (Mass discrimination)High (Chromatographic resolution)
Expert Insight: Why Method A Wins

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies Application Notes. (Structurally analogous method).

  • Determination of piperazine derivatives in “Legal Highs” (Comparative HPLC-DAD vs GC-MS). ResearchGate.

  • Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. Agilent Technologies Technical Guide.

Sources

Comparative

1H NMR spectrum analysis of 1-(2-Ethoxyethyl)-2-methylpiperazine

Topic: 1H NMR Spectrum Analysis of 1-(2-Ethoxyethyl)-2-methylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-(2-Ethoxyethyl)-2-methylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum for 1-(2-Ethoxyethyl)-2-methylpiperazine , a critical intermediate in the synthesis of antihistamines and antipsychotic pharmacophores. Unlike standard piperazine derivatives, the asymmetry introduced by the C2-methyl group creates a complex splitting pattern that often confuses routine analysis.

This guide compares the target molecule against its most common synthetic impurity—the 3-methyl regioisomer —and evaluates solvent systems (


 vs. 

) to optimize spectral resolution.

Part 1: Structural Context & Significance

The molecule consists of a piperazine ring with two key substitutions:[1][2]

  • C2-Position: A methyl group (creates a chiral center).

  • N1-Position: An ethoxyethyl chain (introduces flexibility and lipophilicity).

The Analytical Challenge: In the alkylation of 2-methylpiperazine, two regioisomers are thermodynamically possible. Distinguishing the N1-substituted (Target) from the N4-substituted (Impurity/Alternative) product is the primary analytical hurdle.

Figure 1: The primary analytical objective is distinguishing the target 2-methyl derivative from its 3-methyl regioisomer.

Part 2: Experimental Protocol

To ensure reproducibility and minimize "roofing" effects caused by second-order coupling, follow this optimized protocol.

Sample Preparation
  • Mass: 10–15 mg of oil/solid.

  • Solvent Selection:

    • Standard:

      
       (99.8% D) + 0.03% TMS. Best for resolution of alkyl chains.
      
    • Alternative:

      
       (Benzene-d6). Use only if ring proton signals overlap heavily in Chloroform.
      
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the methyl doublet).

  • Scans (NS): 16–32 scans.

  • Temperature: 298 K (25°C). Note: Lowering to 273 K can sharpen ring conformer signals.

Part 3: Spectral Assignment & Data Analysis

The spectrum is divided into three distinct zones.[3] The asymmetry at C2 renders the four ring protons magnetically non-equivalent.

Zone A: High-Field Aliphatic (0.5 – 1.5 ppm)

This region confirms the presence of the ethyl end-group and the core methyl substitution.

Proton GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
C2-C

1.00 – 1.08 Doublet (d)3H6.2 – 6.5Diagnostic for 2-methyl position.[4]
O-CH

-C

1.18 – 1.22 Triplet (t)3H7.0Typical ethyl terminal signal.
Zone B: The "Fingerprint" Ring Region (1.8 – 3.0 ppm)

This is the most complex region due to the overlap of the piperazine ring protons and the N-methylene linker.

  • N1-C

    
    -Linker:  Appears as a multiplet or triplet around 2.50 – 2.65 ppm .
    
  • Ring Protons: Due to the C2-methyl group, the ring protons split into complex multiplets (axial/equatorial) rather than the clean triplets seen in unsubstituted piperazine.

    • H3 (ax/eq): ~2.7 – 2.9 ppm (Multiplet)

    • H5/H6: ~2.1 – 2.4 ppm (Multiplet)

  • NH Proton: Broad singlet at 1.8 – 2.2 ppm (concentration dependent). Tip: Add

    
     to confirm; this signal will disappear.
    
Zone C: Deshielded Ethereal Region (3.4 – 3.6 ppm)

The oxygen atom deshields adjacent protons, moving them downfield.

Proton GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
O-C

-CH

3.48 Quartet (q)2H7.0Couples with the 1.2 ppm triplet.[4]
Linker-C

-O
3.55 Triplet (t)2H5.5 – 6.0Distinct from the quartet.

Part 4: Comparative Analysis (Performance vs. Alternatives)

This section objectively compares the spectral performance of the target molecule against its isomers and alternative solvent systems.

Comparison 1: Target vs. Regioisomer (3-Methylpiperazine derivative)

The most common synthesis error is alkylation at the less hindered N4 position (yielding the 3-methyl isomer).

FeatureTarget: 2-Methyl Isomer Alternative: 3-Methyl Isomer Differentiation Logic
C2-Me Shift

1.05 ppm

1.00 ppm
The 3-Me is further from the N-substitution, slightly shielded.
C2-H Signal Multiplet at ~2.8 ppmMultiplet at ~2.9 ppmCritical: In the 2-Me isomer, the proton on the chiral center is adjacent to the alkylated Nitrogen (N1). In the 3-Me isomer, it is adjacent to the free amine (NH).
Symmetry Highly AsymmetricSlightly more symmetricThe 3-Me isomer often shows cleaner triplets for the ethylene bridge.
Comparison 2: Solvent Performance ( vs. )
ParameterChloroform-d (

)
DMSO-

Recommendation
NH Visibility Poor (often broad/missing)Excellent (sharp, usually split)Use DMSO if confirming the presence of the secondary amine is critical.
Resolution High Medium

is preferred for resolving the subtle coupling of the C2-methyl doublet.
Water Peak ~1.56 ppm (non-interfering)~3.33 ppm (interferes with ether signals)Avoid DMSO if the ether linkage (3.4-3.6 ppm) is the focus of study.

Part 5: Advanced Validation (2D NMR Workflow)

Do not rely on 1D NMR alone if the sample is a mixture. Use this self-validating workflow to confirm connectivity.

Figure 2: Logical workflow for distinguishing regioisomers using 2D NMR techniques.

Validation Logic:

  • COSY: Look for the cross-peak between the Methyl doublet (~1.0 ppm) and the Methine proton (C2-H).

  • HMBC (Definitive): Look for a long-range coupling between the N-Linker protons (~2.6 ppm) and the C2 Carbon . This correlation exists only in the 1-(2-ethoxyethyl)-2-methylpiperazine structure. It is absent in the 3-methyl isomer.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Piperazine Derivatives.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for heterocyclic coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.

Sources

Validation

A Senior Application Scientist's Guide to Amine Reactivity: 2-Methylpiperazine vs. Piperazine

Introduction Within the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are indispensable scaffolds. Among these, the piperazine ring is a privileged structure, present in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are indispensable scaffolds. Among these, the piperazine ring is a privileged structure, present in numerous blockbuster drugs such as Imatinib and Sildenafil[1]. Its two secondary amine groups offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties[2].

This guide provides an in-depth comparison of the reactivity of unsubstituted piperazine and its C-substituted analogue, 2-methylpiperazine. While structurally similar, the introduction of a single methyl group on the carbon backbone dramatically alters the molecule's electronic and steric profile. Understanding these differences is critical for researchers in drug design and process development, as it directly impacts reaction outcomes, regioselectivity, and purification strategies. We will explore the fundamental principles governing their reactivity and provide supporting experimental data and protocols to guide synthetic choices.

Part 1: Fundamental Properties Governing Reactivity

The reactivity of the nitrogen atoms in piperazine and 2-methylpiperazine is primarily dictated by two competing factors: their basicity (an electronic effect) and the steric environment around them.

Electronic Effects: Basicity and Nucleophilicity

The nucleophilicity of an amine, its ability to donate its lone pair of electrons to an electrophile, is closely related to its basicity, as measured by the pKa of its conjugate acid. A higher pKa value indicates a stronger base and generally a more potent nucleophile.

Unsubstituted piperazine has two equivalent secondary amine nitrogens. The first protonation occurs with a pKa of approximately 9.73, while the second is significantly lower at around 5.35[3][4]. In 2-methylpiperazine, the methyl group, being electron-donating, is expected to increase the electron density on the adjacent nitrogen atom (N1), thereby increasing its basicity. However, experimental data reveals a more complex picture. The pKa values for 2-methylpiperazine are approximately 9.60 and 5.62[5][6].

The addition of a methyl group to the carbon ring introduces a steric hindrance effect that can slightly lower the first pKa value compared to unsubstituted piperazine[3]. While the inductive effect increases electron density, the steric bulk can interfere with the solvation of the protonated amine, slightly destabilizing the conjugate acid and thus making the amine a slightly weaker base.

Table 1: Comparison of pKa Values at 25°C (298 K)

CompoundpKa1pKa2Reference
Piperazine9.735.35[3]
2-Methylpiperazine9.605.62[5][6]

Despite the minor differences in pKa, the most significant differentiator in reactivity is not basicity, but steric hindrance.

Steric Effects: The Dominant Factor

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules[7]. In 2-methylpiperazine, the methyl group at the C2 position creates a sterically congested environment around the adjacent nitrogen atom (N1). This physical obstruction impedes the approach of electrophiles, making the N1 nitrogen significantly less accessible and therefore less reactive than the distal, unhindered N4 nitrogen.

This effect is the primary determinant of regioselectivity in reactions involving 2-methylpiperazine, overwhelmingly favoring functionalization at the N4 position.

G cluster_0 Unsubstituted Piperazine cluster_1 2-Methylpiperazine Piperazine N1_label N1 (Unhindered) N4_label N4 (Unhindered) 2-Methylpiperazine N1_hindered N1 (Sterically Hindered) N4_unhindered N4 (Accessible)

Figure 1. Comparison of steric accessibility in piperazine and 2-methylpiperazine.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric effects leads to predictable yet distinct outcomes when these two piperazines are subjected to common N-functionalization reactions.

N-Acylation

N-acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is highly sensitive to both nucleophilicity and steric hindrance.

  • Piperazine: Due to the equivalence of its two nitrogen atoms, mono-acylation can be achieved by carefully controlling stoichiometry (using approximately one equivalent of the acylating agent). However, this often results in a mixture of the desired mono-acylated product, di-acylated byproduct, and unreacted starting material, necessitating chromatographic purification[2].

  • 2-Methylpiperazine: The reaction is highly regioselective. The acylation occurs almost exclusively at the sterically accessible N4 position. The steric bulk of the C2-methyl group effectively shields the N1 nitrogen, making it a poor nucleophile for acylation. This inherent selectivity simplifies the reaction, often leading to a cleaner product profile with higher yields of the mono-acylated species without the need for protecting group strategies.

N-Alkylation

N-alkylation, typically performed with alkyl halides or through reductive amination, is another cornerstone transformation.

  • Piperazine: Similar to acylation, achieving selective mono-alkylation can be challenging due to the potential for over-alkylation to form the N,N'-disubstituted product[2]. Strategies to favor mono-alkylation include using a large excess of piperazine or employing a protecting group strategy, where one nitrogen is temporarily blocked (e.g., with a Boc group)[8].

  • 2-Methylpiperazine: Alkylation demonstrates strong regioselectivity for the N4 position. The steric hindrance at N1 significantly disfavors the SN2 transition state required for alkylation with a typical alkyl halide. This makes 2-methylpiperazine an excellent scaffold for synthesizing mono-N-alkylated derivatives where the substitution is desired at the less-hindered nitrogen.

Table 2: Summary of Reactivity and Regioselectivity

Reaction TypeReagentPiperazine Outcome2-Methylpiperazine OutcomeKey Differentiator
N-Acylation Benzoyl ChlorideMixture of mono- and di-acylated products. Requires careful stoichiometry control.Highly selective mono-acylation at the N4 position.Steric Hindrance
N-Alkylation Benzyl BromideMixture of mono- and di-alkylated products. Risk of over-alkylation.Highly selective mono-alkylation at the N4 position.Steric Hindrance
Reductive Amination Benzaldehyde, NaBH(OAc)₃Forms mono-substituted product, but di-substitution is possible with excess aldehyde.Highly selective mono-alkylation at the N4 position.Steric Hindrance

Part 3: Experimental Protocols and Workflow

To illustrate the practical implications of these differences, we provide a representative protocol for mono-acylation.

Protocol: Selective Mono-N-Benzoylation

This protocol details a standard procedure for the mono-acylation of piperazine and 2-methylpiperazine, highlighting the expected differences in outcome.

Materials:

  • Piperazine or 2-Methylpiperazine

  • Benzoyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperazine substrate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Causality Note: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction. Cooling the reaction helps to control the rate of this exothermic reaction.

  • Addition of Acylating Agent: Add a solution of benzoyl chloride (1.0 eq for piperazine; 1.05 eq for 2-methylpiperazine) in dichloromethane dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • For Piperazine: The crude product will likely be a mixture. Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired mono-benzoylpiperazine from di-benzoylpiperazine and unreacted starting material.

    • For 2-Methylpiperazine: The crude product is expected to be significantly cleaner, consisting predominantly of 1-benzoyl-3-methylpiperazine (acylation at N4). Purification by flash chromatography may still be performed to remove minor impurities, but the yield of the target mono-acylated product will be substantially higher before purification.

Figure 2. Comparative workflow for the mono-acylation of piperazine vs. 2-methylpiperazine.

Conclusion

The substitution of a single methyl group at the C2 position of the piperazine ring fundamentally alters its reactivity profile. While electronic effects on basicity are modest, the steric hindrance imposed by the methyl group is the overriding factor in synthetic transformations. It transforms 2-methylpiperazine into a highly regioselective building block, favoring functionalization at the distal and accessible N4 nitrogen. This property can be strategically exploited by chemists to simplify synthetic routes, improve yields of mono-substituted products, and avoid cumbersome protection-deprotection sequences that are often necessary with unsubstituted piperazine. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the efficient and rational design of novel piperazine-containing molecules.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link][3]

  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine. [Link][9]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link][4]

  • Wikipedia. (n.d.). Piperazine. [Link][10]

  • Pols, T., et al. (2021). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link][11]

  • LookChem. (n.d.). Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price. [Link][6]

  • El-Gamal, M. I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. [Link][2]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link][12]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link][1]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link][13]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link][7]

Sources

Comparative

Quality control parameters for pharmaceutical grade piperazine intermediates

Quality Control Parameters for Pharmaceutical Grade Piperazine Intermediates: A Comparative Performance Guide Executive Summary In the precise landscape of active pharmaceutical ingredient (API) synthesis, Piperazine (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control Parameters for Pharmaceutical Grade Piperazine Intermediates: A Comparative Performance Guide

Executive Summary

In the precise landscape of active pharmaceutical ingredient (API) synthesis, Piperazine (CAS 110-85-0) serves as a critical nucleophilic scaffold for blockbuster drugs, including fluoroquinolones (Ciprofloxacin, Levofloxacin), antipsychotics (Olanzapine), and antihistamines.

While industrial-grade piperazine is sufficient for polymer manufacturing, it introduces catastrophic risks in drug development.[1] This guide objectively compares Pharmaceutical Grade versus Technical Grade piperazine, demonstrating how specific impurities (ethylenediamine, N-alkylated derivatives, and nitrosamines) compromise reaction kinetics, API yield, and regulatory compliance (ICH M7).

Part 1: Critical Quality Attributes (CQAs)

The distinction between grades is not merely purity percentage; it is the profile of impurities. Pharmaceutical grade requires strict control over genotoxic precursors and competitive nucleophiles.

Table 1: Specification Comparison (Pharma vs. Technical Grade)

ParameterPharmaceutical Grade (Target) Technical/Industrial Grade Impact on API Synthesis
Assay (Anhydrous) 98.0% – 101.0%95.0% – 98.0%Low assay leads to stoichiometric imbalances and unreacted electrophiles.[1]
Ethylenediamine

0.10%

1.0%
Critical: Competes for binding sites; forms difficult-to-separate side products.[1]
Water Content

2.0% (unless hydrate)
Variable (Hygroscopic)Hydrolyzes sensitive reagents (e.g., acid chlorides); alters solvent polarity.
Nitrosamines

30 ppb (NDELA/NDMA)
Not TestedSafety Critical: Risk of Class 1 carcinogen formation in acidic conditions.
Appearance White crystalline flakesYellowish/Off-whiteColor indicates oxidation products (N-oxides) that act as radical initiators.[1]

Part 2: Comparative Performance Analysis

To validate the necessity of Pharmaceutical Grade sourcing, we analyze a model reaction: The Synthesis of Ciprofloxacin via nucleophilic aromatic substitution (


).
The Scenario
  • Reaction: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Q-Acid) + Piperazine

    
     Ciprofloxacin.[1]
    
  • Conditions: Pyridine/Reflux, 12 hours.

Performance Data: Grade Impact on Yield and Purity
MetricPharma Grade Piperazine Technical Grade Piperazine Mechanistic Explanation
Isolated Yield 88.5% 74.2%Tech grade impurities (water, amines) consume the Q-Acid precursor, lowering yield.[1]
Crude Purity (HPLC) 99.2% 92.4%Tech grade produces "Analog Impurity B" (from ethylenediamine) which co-elutes with the API.
Purification Load Single RecrystallizationColumn Chromatography Req.[1]The "Analog Impurity B" is structurally similar to Ciprofloxacin, requiring expensive silica chromatography to remove.
Nitrosamine Risk Negligible (< LOQ)High RiskTech grade often contains nitrite traces or secondary amine precursors that form N-nitrosopiperazine (MNP).[1]

Expert Insight: The cost savings of Technical Grade ($5/kg vs $25/kg) are negated by the 15% yield loss and the 3x increase in purification costs. Furthermore, the presence of N-ethylpiperazine in tech grade leads to the formation of N-ethyl-ciprofloxacin, a potent impurity that can trigger clinical holds.[1]

Part 3: Impurity Formation & Control Logic

Understanding the origin of impurities allows for proactive QC. The diagram below details how storage and synthesis conditions degrade Piperazine quality.

Piperazine_Impurities Piperazine Piperazine (Target) EDA Ethylenediamine (Impurity) Piperazine->EDA Ring Opening (Thermal/Acid) N_Oxide Piperazine N-Oxide (Oxidation) Piperazine->N_Oxide Storage (Air) Nitrosamine N-Nitrosopiperazine (Genotoxic) Piperazine->Nitrosamine Acidic pH Bis_Adduct Bis-Alkylated Side Product Piperazine->Bis_Adduct Excess R-X Air O2 / Light Air->N_Oxide Nitrite Nitrite (NO2-) Nitrite->Nitrosamine Electrophile API Electrophile (R-X) Electrophile->Bis_Adduct

Figure 1: Degradation pathways and impurity genesis in Piperazine intermediates.[1]

Part 4: Analytical Protocols (Self-Validating Systems)

Standard HPLC-UV is often insufficient for Piperazine due to its lack of a strong chromophore (UV absorption is weak >210 nm).[1] We recommend Derivatization-HPLC or GC-MS for robust QC.[1]

Protocol A: Determination of Ethylenediamine & Volatile Impurities (GC-MS)

This method is superior to HPLC for separating low-molecular-weight amines.[1]

  • System: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: DB-1701 or Rtx-Volatile Amine (30m x 0.32mm, 1.0 µm film).[1] Note: Base-deactivated columns are essential to prevent peak tailing.[1]

  • Sample Prep: Dissolve 100 mg Piperazine in 10 mL Methanol (HPLC Grade). Add 10 µL Toluene as Internal Standard.

  • Inlet: Split 1:50, 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: SIM Mode (Select Ions: m/z 30, 44 for Ethylenediamine; m/z 86 for Piperazine).

  • Acceptance Criteria:

    • Ethylenediamine peak area < 0.1% relative to Piperazine.

    • Tailing factor < 1.5 (indicates column health).

Protocol B: Ultrasensitive Nitrosamine Screening (LC-MS/MS)

Required for ICH M7 compliance.[1]

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Source: Electrospray Ionization (ESI) Positive mode.

  • Transitions (MRM):

    • N-Nitrosopiperazine (MNP): 116.1

      
       86.1 (Quant), 116.1 
      
      
      
      44.1 (Qual).[1]
    • N,N-Dinitrosopiperazine: 145.1

      
       115.1.[1]
      
  • Limit of Quantitation (LOQ): Must be validated to < 30 ppb.

Part 5: Quality Control Decision Workflow

Implement this logic gate to determine batch suitability for GMP synthesis.

QC_Workflow Start Incoming Piperazine Batch Visual Visual Inspection (White Crystalline?) Start->Visual Water KF Titration (< 2.0%) Visual->Water Pass Reject_Color REJECT: Oxidation Risk Visual->Reject_Color Fail GC GC-MS Purity (> 99.0%) Water->GC Pass Reject_Water REJECT: Hydrolysis Risk Water->Reject_Water Fail Nitrosamine Nitrosamine Screen (< 30 ppb) GC->Nitrosamine Pass Reject_Purity REJECT: Side Reaction Risk GC->Reject_Purity Fail Reject_Safety REJECT: Genotoxicity Risk Nitrosamine->Reject_Safety Fail Approve APPROVE for GMP Synthesis Nitrosamine->Approve Pass

Figure 2: Step-wise QC decision tree for incoming raw material.

References

  • United States Pharmacopeia (USP). Piperazine Monographs: Official Monographs for Piperazine, Piperazine Adipate, and Piperazine Citrate. USP-NF.[1] Link

  • European Directorate for the Quality of Medicines (EDQM). Piperazine Hydrate & Adipate: European Pharmacopoeia (Ph. Eur.) 11th Edition.Link

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (2021).[2] Link

  • International Conference on Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

  • Ashenhurst, J.

    
    ) in Drug Synthesis: The Role of Piperazine Purity. Master Organic Chemistry. Link
    
  • Sigma-Aldrich. Piperazine Reference Standards and Impurity Profiles.[1]Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-(2-Ethoxyethyl)-2-methylpiperazine

Executive Summary & Chemical Identity 1-(2-Ethoxyethyl)-2-methylpiperazine (CAS: 1240565-71-2) is a specialized piperazine derivative frequently employed as a key intermediate in the synthesis of bioactive pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(2-Ethoxyethyl)-2-methylpiperazine (CAS: 1240565-71-2) is a specialized piperazine derivative frequently employed as a key intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including phosphodiesterase type 5 (PDE5) inhibitors.[1][2][3]

Effective disposal of this compound requires more than simple waste binning; it demands an understanding of its basic (alkaline) nature , its potential to form nitrosamines , and its corrosivity . This guide replaces generic advice with a field-validated protocol for safe lifecycle management.

Chemical Profile Table
ParameterSpecificationOperational Implication
CAS Number 1240565-71-2Use for waste manifesting and inventory tracking.[1][3]
Molecular Formula C₉H₂₀N₂ONitrogen content dictates incineration with NOx scrubbing.[1][3]
Physical State Viscous Liquid / Low-melting SolidHigh viscosity may require solvent rinsing for complete transfer.[1][3]
Basicity (pKa) ~9.0 - 9.8 (Estimated)Corrosive. Incompatible with acids and oxidizers.[1][3]
Solubility Water SolubleHigh mobility in aquatic environments; spill containment is critical.[1][3]
Flash Point >90°C (Typical for class)Combustible.[1][3] Class IIIB liquid (OSHA).[1][3]

Hazard Profiling & Regulatory Classification

Before disposal, the waste stream must be accurately characterized.[1] This compound presents three primary hazards that dictate the disposal route:

  • Corrosivity (RCRA D002): As a secondary/tertiary amine, aqueous solutions or neat material often exhibit a pH > 12.[1]5. Under US EPA RCRA regulations, this classifies the waste as Corrosive (D002) .[1][4]

  • Nitrogenous Waste (NOx Potential): Upon combustion, the piperazine ring releases nitrogen oxides.[1] Standard open burning is prohibited; controlled incineration is required.[1]

  • Sensitization Potential: Piperazine derivatives are known respiratory and skin sensitizers.[1][5] Inhalation of aerosols during waste pouring must be prevented.[1]

Critical Incompatibility: Nitrosamines

WARNING: Do not mix this waste with nitrosating agents (e.g., nitrites, nitrous acid, nitrogen oxides).[1]

  • Mechanism: The secondary amine functionality in the piperazine ring can react with nitrosating agents to form N-nitrosamines , which are potent carcinogens.[1]

  • Protocol: Ensure waste containers are strictly segregated from acidic waste streams containing nitrate/nitrite salts.

Pre-Disposal Segregation & Handling

Proper segregation is the single most effective safety control.[1]

Step-by-Step Segregation Protocol
  • Container Selection: Use HDPE (High-Density Polyethylene) or Stainless Steel containers.[1][3] Avoid carbon steel (corrosion risk) or standard glass for large volumes (breakage risk).[1][3]

  • Labeling: Mark the container clearly with:

    • Chemical Name: 1-(2-Ethoxyethyl)-2-methylpiperazine[1][2][3]

    • Hazard Class: Corrosive (8)[3]

    • Waste Code: D002 (if pH > 12.5)[3][4]

    • Date of Accumulation Start

  • Solvent Rinsing:

    • Due to viscosity, significant residue often remains in reaction vessels.[1]

    • Rinse with a compatible solvent (e.g., Methanol or Ethanol).[1]

    • Combine the rinse with the primary chemical waste.[1] Do not pour rinsate down the drain.[1]

Disposal Procedures

Scenario A: Small-Scale Lab Waste (< 1 Liter)
  • Collection: Collect in a dedicated "Basic Organic Waste" container.

  • Admixture: Can be combined with other non-halogenated organic bases (e.g., triethylamine, pyridine) unless specific incompatibilities exist.[1]

  • Final Disposal: Send to a licensed Transfer, Storage, and Disposal Facility (TSDF) for Lab Pack Incineration .

Scenario B: Process/Bulk Waste (> 5 Liters)
  • Neutralization (Optional but Risky):

    • Guidance: While neutralization with dilute sulfuric acid is chemically possible to lower pH, it is operationaly discouraged without active cooling.[1] The exotherm can vaporize the solvent, creating an inhalation hazard.[1]

    • Preferred Route: Ship as "Corrosive Liquid, Basic, Organic, n.o.s." directly to the incinerator.[1]

  • Incineration:

    • Requirement: Rotary Kiln Incineration.

    • Parameter: Temperature > 1100°C with residence time > 2 seconds to ensure destruction of the piperazine ring.

    • Scrubbing: The facility must be equipped with wet scrubbers to capture NOx emissions.[1]

Emergency Spill Response

Goal: Containment without generating toxic vapors.[1][3]

  • Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If aerosolized, use a respirator with an Ammonia/Methylamine (K) cartridge.[1]

  • Containment: Do not allow to enter drains. Use vermiculite or diatomaceous earth to dike the spill.[1]

  • Absorption:

    • Cover the spill with an inert absorbent (commercial spill pads or clay).[1]

    • Avoid using sawdust (combustible reaction potential).[1][3]

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE drum. Label as "Hazardous Waste (Spill Debris) - Corrosive."[1][3]

  • Decontamination: Wash the surface with a dilute (5%) acetic acid solution followed by water to neutralize trace amines.[1][3]

Waste Stream Management Workflow

The following diagram illustrates the decision logic for classifying and routing this specific waste stream.

DisposalWorkflow Start Waste Generation: 1-(2-Ethoxyethyl)-2-methylpiperazine CheckPH Check pH / Physical State Start->CheckPH IsPure Is it Pure/Neat Chemical? CheckPH->IsPure IsMix Is it a Mixture? IsPure->IsMix No Segregation Segregate from ACIDS and OXIDIZERS IsPure->Segregation Yes HalogenCheck Contains Halogenated Solvents? IsMix->HalogenCheck Container Container: HDPE Drum Label: Corrosive (Class 8) Segregation->Container Disposal Final Disposal: High-Temp Incineration (NOx Scrubber Required) Container->Disposal StreamA Stream A: Non-Halogenated Organic Base HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes StreamA->Segregation StreamB->Segregation

Figure 1: Decision logic for segregating and disposing of piperazine derivative waste streams.

References

  • PubChem. (n.d.).[1][3] 1-(2-Hydroxyethyl)piperazine Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • US EPA. (2024).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1][3] Retrieved October 26, 2025, from [Link]

Sources

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